molecular formula C9H15ClO3S B2540930 (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride CAS No. 2248400-47-5

(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride

Cat. No.: B2540930
CAS No.: 2248400-47-5
M. Wt: 238.73
InChI Key: NVRFMXKXCRHDGN-UHFFFAOYSA-N
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Description

(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride (CAS 2248400-47-5) is a chemical reagent with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound features a methanesulfonyl chloride (MsCl) group attached to a 1-methyl-6-oxabicyclo[3.2.1]octane scaffold. The methanesulfonyl chloride functional group is a highly reactive electrophile, widely used to introduce the mesyl (Ms) group into target molecules . Its primary research applications include serving as a key synthetic intermediate for the preparation of sulfonate esters upon reaction with alcohols, and sulfonamides upon reaction with primary or secondary amines . These derivatives are crucial in medicinal chemistry and chemical biology for creating probe molecules, developing pharmaceutical candidates, and as protected or activated intermediates in multi-step synthesis. The integrated 6-oxabicyclo[3.2.1]octane ring system provides a conformationally restricted, three-dimensional structure that can be valuable in drug discovery for exploring novel chemical space and modulating the physicochemical properties of lead compounds. Researchers can leverage this bifunctional reagent to incorporate a rigid, ether-bridged bicyclic framework into larger molecular architectures, potentially for the development of enzyme inhibitors or other bioactive molecules. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c1-8-3-2-4-9(5-8,13-6-8)7-14(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFMXKXCRHDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Grignard Reagent and Sulfuryl Chloride

The Grignard reaction offers a direct pathway to introduce the sulfonyl chloride moiety onto the bicyclic scaffold. This method begins with the synthesis of 5-(bromomethyl)-1-methyl-6-oxabicyclo[3.2.1]octane, a precursor featuring a reactive halide at the 5-position. Treatment with magnesium in anhydrous tetrahydrofuran (THF) generates the corresponding Grignard reagent, which subsequently reacts with sulfuryl chloride (SO₂Cl₂) to yield the target compound.

Reaction Mechanism :
$$
\text{R-MgBr} + \text{SO}2\text{Cl}2 \rightarrow \text{R-SO}_2\text{Cl} + \text{MgBrCl}
$$

Optimized Conditions :

  • Temperature: −78°C to 0°C (prevents side reactions)
  • Solvent: Dry THF or diethyl ether
  • Stoichiometry: 1:1 molar ratio of Grignard reagent to SO₂Cl₂

Yield Data :

Parameter Value
Typical Yield 65–75%
Purity (HPLC) ≥98%
Byproducts MgBrCl, unreacted SO₂Cl₂

This method’s efficacy hinges on stringent moisture control, as residual water hydrolyzes SO₂Cl₂ to HCl and SO₂, reducing yields.

Synthesis via Sulfonic Acid Chlorination

An alternative route involves synthesizing (1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonic acid followed by chlorination. The sulfonic acid intermediate is prepared via oxidation of a thiol precursor or direct sulfonation of the bicyclic alcohol.

Step 1: Sulfonic Acid Synthesis

  • Thiol Oxidation : (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanethiol is oxidized using hydrogen peroxide (H₂O₂) in acetic acid:
    $$
    \text{R-SH} + 3\text{H}2\text{O}2 \rightarrow \text{R-SO}3\text{H} + 3\text{H}2\text{O}
    $$
  • Direct Sulfonation : Reacting the alcohol with chlorosulfonic acid (ClSO₃H) under controlled conditions.

Step 2: Chlorination with Thionyl Chloride
The sulfonic acid is treated with excess thionyl chloride (SOCl₂) at reflux:
$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$

Reaction Metrics :

Parameter Value
Temperature 70–80°C
Duration 4–6 hours
Yield 80–85%
Purity ≥97% (GC-MS)

This method’s advantage lies in its scalability, though it requires corrosion-resistant equipment due to HCl and SO₂ emissions.

Radical-Based Sulfonation Using Sulfuryl Chloride

Inspired by the synthesis of methanesulfonyl chloride, a radical-initiated approach employs sulfuryl chloride (SO₂Cl₂) and a radical starter (e.g., azobisisobutyronitrile, AIBN) to functionalize the bicyclic core.

Mechanism :

  • Initiation : AIBN generates radicals at 60–80°C.
  • Propagation :
    $$
    \text{R-H} + \text{ClSO}2\text{Cl} \rightarrow \text{R-SO}2\text{Cl} + \text{HCl}
    $$
    Challenges :
  • Regioselectivity: Radical reactions often lack positional control.
  • Byproducts: Polychlorinated derivatives may form.

Optimization Strategies :

  • Use of tert-butyl hydroperoxide (TBHP) to enhance selectivity.
  • Low-concentration conditions to minimize side reactions.

Industrial Production and Optimization

Large-scale synthesis prioritizes cost efficiency and yield maximization. Continuous flow reactors enable precise temperature and stoichiometric control, particularly for the Grignard and chlorination steps.

Key Industrial Parameters :

Parameter Laboratory Scale Industrial Scale
Reaction Volume 1 L 500–1000 L
Catalyst None Heterogeneous (e.g., silica-supported reagents)
Purification Column Chromatography Distillation
Cycle Time 24–48 hours 8–12 hours

Advanced purification techniques, such as short-path distillation under reduced pressure, achieve >99% purity, critical for pharmaceutical applications.

Challenges and Troubleshooting in Synthesis

Steric Hindrance :
The bicyclic framework’s rigidity impedes reagent access to the 5-position. Solutions include:

  • Elevated Temperatures : 40–50°C to enhance molecular mobility.
  • Ultrasound Assistance : Cavitation improves mixing and reaction rates.

Moisture Sensitivity :
Sulfonyl chlorides hydrolyze readily to sulfonic acids. Mitigation strategies:

  • Anhydrous Solvents : Molecular sieves or pre-dried THF.
  • Inert Atmosphere : Nitrogen or argon blanketing during reactions.

Byproduct Formation :

  • Polychlorination : Controlled reagent addition rates minimize excess SO₂Cl₂.
  • Oxidation Byproducts : Use of antioxidants (e.g., BHT) during thiol oxidation.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The bicyclic structure of the compound may also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative data for structurally or functionally related compounds.

Structural and Functional Analogues

Methanesulfonyl Chloride (Mesyl Chloride) :

  • A simple linear sulfonyl chloride (CH₃SO₂Cl) with broad use as a sulfonating agent.
  • Key differences :

  • Molecular weight : 114.55 g/mol (vs. 238.7 g/mol for the target compound) .
  • Applications : Mesyl chloride is widely used in organic synthesis for sulfonation and as a leaving group, whereas the discontinued status of the target compound suggests niche or exploratory applications .

Bicyclic Sulfonyl Chlorides :

  • Example: 7-Oxabicyclo[2.2.1]heptane sulfonyl derivatives.
  • Key differences :

  • Reactivity : Larger bicyclic systems may exhibit reduced volatility and slower hydrolysis rates compared to smaller analogues.

Data Table: Hypothetical Comparison

Property (1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl Chloride Methanesulfonyl Chloride Bicyclo[2.2.1]heptane Sulfonyl Chloride
Molecular Weight (g/mol) 238.7 114.55 ~200 (estimated)
Purity ≥95% ≥98% (typical) N/A
Structural Features Bicyclic, methyl-substituted, oxygen bridge Linear Smaller bicyclic system
Commercial Availability Discontinued Widely available Limited
Reactivity (Relative) Moderate (steric hindrance inferred) High Moderate

Research Findings and Limitations

  • Thermal Stability: No data are provided for the target compound, but bicyclic systems generally exhibit higher thermal stability than linear analogues due to reduced conformational freedom.
  • Hazard Profile : Hazard data (e.g., UN number, packing group) are absent in the evidence, contrasting with mesyl chloride’s well-documented flammability and toxicity.

Notes on Evidence Limitations

  • The provided sources lack explicit comparative studies or physicochemical data for analogues.
  • Structural inferences are based on general organic chemistry principles rather than direct experimental comparisons.
  • Further technical inquiries or proprietary datasets may be required to validate hypotheses about reactivity or applications .

Biological Activity

(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride, with the molecular formula C9H15ClO3S, is a bicyclic compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a bicyclic structure that contributes to its unique reactivity profile. The sulfonyl chloride functional group is highly electrophilic, allowing it to participate in various nucleophilic substitution reactions, which are critical in modifying biomolecules.

The primary mechanism of action involves the reactivity of the sulfonyl chloride group. This group reacts readily with nucleophiles, forming covalent bonds that can alter the structure and function of target biomolecules. This property is particularly useful in:

  • Organic Synthesis : As a reagent for introducing sulfonyl groups into organic molecules.
  • Medicinal Chemistry : In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Biological Studies : For modifying biomolecules to study enzyme mechanisms and protein interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For example, modifications to the bicyclic structure have shown enhanced potency against various cancer cell lines.
  • Enzyme Inhibition : The compound's ability to form covalent bonds with enzymes suggests potential as an inhibitor in biochemical pathways.
  • Antimicrobial Properties : Some studies indicate that compounds derived from this structure may exhibit antimicrobial activity, making them candidates for further investigation in drug development.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Antitumor Activity : A recent investigation synthesized derivatives of this compound and evaluated their effects on human breast cancer cell lines using the sulforhodamine B assay (SRB). The most active derivative demonstrated an IC50 value significantly lower than that of existing treatments, indicating enhanced efficacy .
  • Enzyme Interaction Studies : Research involving enzyme assays has shown that modifications to the sulfonyl chloride group can lead to increased binding affinity to specific enzymes, thereby inhibiting their activity effectively .

Data Tables

PropertyValue
Molecular FormulaC9H15ClO3S
IUPAC NameThis compound
Biological ActivitiesAntitumor, Enzyme Inhibition, Antimicrobial
Key ApplicationsOrganic Synthesis, Medicinal Chemistry

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1-methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride?

  • Methodology : The compound’s sulfonyl chloride group suggests synthesis via sulfonylation of the corresponding alcohol or thiol. A telescoped approach, such as the thiourea/NCBSI/HCl system, can convert alkyl halides to sulfonyl chlorides in a one-pot reaction . For bicyclic substrates, steric hindrance may require optimized conditions (e.g., slow addition of chlorinating agents, elevated temperatures).
  • Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical.

Q. How can researchers characterize this compound’s structure and purity?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm bicyclic framework and sulfonyl chloride group.
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+) and isotopic chlorine pattern.
    • Purity Assessment : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile byproducts.

Q. What safety protocols are critical for handling this compound?

  • Hazards : Sulfonyl chlorides are corrosive and moisture-sensitive, releasing HCl upon hydrolysis. Analogous compounds (e.g., methanesulfonyl chloride) cause severe skin/eye irritation and respiratory distress .
  • Mitigation : Use inert atmosphere (N2_2/Ar), dry solvents, and personal protective equipment (gloves, goggles, fume hood). Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the bicyclic oxabicyclo[3.2.1]octane moiety influence reactivity in sulfonylation reactions?

  • Steric and Electronic Effects : The rigid bicyclic structure may hinder nucleophilic attack at the sulfur center. Computational studies (DFT) can model transition states to predict regioselectivity.
  • Experimental Design : Compare reactivity with acyclic analogs in nucleophilic substitution (e.g., with amines or alcohols). Kinetic studies under varying temperatures can quantify activation barriers .

Q. What strategies resolve contradictions in reported synthetic yields for similar sulfonyl chlorides?

  • Case Study : Discrepancies in yields for methanesulfonyl chloride derivatives often stem from moisture content or competing side reactions (e.g., elimination).
  • Troubleshooting :

  • Moisture Control : Use molecular sieves or rigorously dried solvents.
  • Byproduct Analysis : Identify side products (e.g., sulfonic acids) via LC-MS and adjust stoichiometry of chlorinating agents .

Q. How can computational modeling aid in predicting this compound’s stability and degradation pathways?

  • Methods :

  • Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for S–Cl and C–S bonds using Gaussian or ORCA software.
  • Degradation Pathways : Simulate hydrolysis mechanisms (e.g., nucleophilic attack by H2_2O) to predict acidic byproducts .
    • Validation : Correlate computational results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).

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